An In-Depth Technical Guide to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
An In-Depth Technical Guide to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its role in the development of a wide array of biologically active compounds.[1] Among the diverse functionalities that can be appended to the pyrazole core, the boronic acid group holds a place of particular distinction. This moiety serves as a linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures with remarkable precision.[2]
This technical guide provides a comprehensive overview of a key building block in this chemical space: (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride . We will delve into its fundamental properties, synthesis, characterization, and pivotal applications, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Core Compound Identification and Properties
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a stable, solid-form reagent that provides a direct route to incorporating the 3,5-dimethylpyrazol-4-yl moiety into target molecules.
| Property | Value | Source |
| CAS Number | 1162262-39-6 | |
| Molecular Formula | C₅H₉BN₂O₂ · HCl | |
| Molecular Weight | 176.41 g/mol | |
| Appearance | Solid | |
| SMILES | CC1=NNC(C)=C1B(O)O.Cl | |
| InChI | 1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H |
Synthesis and Mechanistic Considerations
The synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically begins with the readily available precursor, 3,5-dimethylpyrazole. While a specific, detailed protocol for the direct synthesis of the hydrochloride salt is not widely published in peer-reviewed literature, the general synthetic strategy involves two key transformations: the synthesis of 3,5-dimethylpyrazole and its subsequent borylation.
Part 1: Synthesis of 3,5-Dimethylpyrazole
The most common and efficient method for the synthesis of 3,5-dimethylpyrazole is the condensation reaction between acetylacetone and hydrazine.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [1]
Materials:
-
Acetylacetone
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or Water
-
Acid catalyst (e.g., glacial acetic acid)[3]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in a suitable solvent such as ethanol or water.
-
Add a catalytic amount of a protic acid, like glacial acetic acid, to the solution.[3]
-
Slowly add hydrazine hydrate or a solution of hydrazine sulfate to the reaction mixture. The reaction can be exothermic, so controlled addition is crucial.
-
Once the addition is complete, heat the mixture to reflux for a period of 3 hours to ensure the completion of the cyclization.
-
After reflux, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization or sublimation.
Causality Behind Experimental Choices:
-
The use of an acid catalyst facilitates the initial nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone and subsequent dehydration steps.
-
Refluxing ensures the reaction proceeds to completion by providing the necessary activation energy for the cyclization and dehydration steps.
Caption: Synthesis of 3,5-Dimethylpyrazole.
Part 2: Borylation of 3,5-Dimethylpyrazole
The introduction of the boronic acid moiety at the C4 position of the pyrazole ring is the critical step. This is typically achieved through a lithiation-borylation sequence, often starting from a halogenated pyrazole precursor.
Conceptual Protocol: Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Materials:
-
4-Bromo-3,5-dimethylpyrazole
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Organolithium reagent (e.g., n-Butyllithium)
-
Trialkyl borate (e.g., Trimethyl borate, Triisopropyl borate)
-
Aqueous acid (for workup)
Procedure:
-
Dissolve 4-bromo-3,5-dimethylpyrazole in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen) and cool to a low temperature (typically -78 °C).
-
Slowly add an organolithium reagent, such as n-butyllithium, to effect a lithium-halogen exchange, generating the 4-lithiated pyrazole intermediate.
-
To this intermediate, add a trialkyl borate. The borate ester is then formed.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous acid solution to hydrolyze the borate ester, yielding the boronic acid.
-
The hydrochloride salt can then be formed by treating the isolated boronic acid with a solution of hydrogen chloride in a suitable solvent.
Self-Validating System:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Caption: Borylation of 3,5-Dimethylpyrazole.
Characterization
-
¹H NMR: The spectrum is expected to show singlets for the two methyl groups at the C3 and C5 positions. The chemical shift of the NH proton of the pyrazole ring would likely appear as a broad singlet. The protons of the boronic acid group (-B(OH)₂) would also be present, potentially as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbons and the three carbons of the pyrazole ring. The carbon attached to the boron atom (C4) would likely exhibit a broader signal due to quadrupolar relaxation of the boron nucleus.[1][4]
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and an sp²-hybridized carbon of an aryl or vinyl halide or triflate.
General Experimental Protocol: Suzuki-Miyaura Coupling [2][5]
Materials:
-
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride, the aryl/vinyl halide/triflate, and a suitable base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 10-15 minutes.
-
Add the palladium catalyst to the degassed mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product can be purified by column chromatography.
Authoritative Grounding: The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates used. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often improve reaction efficiency, especially with challenging substrates.[5]
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Significance in Drug Discovery and Development
The 3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The ability to readily introduce this moiety via Suzuki-Miyaura coupling using (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride makes it an invaluable tool for drug discovery programs.
For instance, many kinase inhibitors, a critical class of anticancer drugs, feature pyrazole-based scaffolds that interact with the hinge region of the kinase active site.[7][8] The use of this boronic acid allows for the rapid generation of libraries of potential kinase inhibitors for biological screening.[6][9]
Handling and Safety
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward method for incorporating the biologically significant 3,5-dimethylpyrazole moiety. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this important chemical building block.
References
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
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El-Bahy, Z. M., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(48), 31235-31256. [Link]
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Lv, X.-H., et al. (2021). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
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